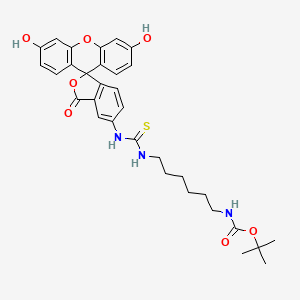
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea: is a synthetic organic compound that combines the structural features of a thiourea group, a fluorescein moiety, and a Boc-protected aminohexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea typically involves the following steps:
Protection of Amino Group: The amino group of hexane is protected using tert-butyloxycarbonyl (Boc) to form Boc-aminohexane.
Formation of Isothiocyanate: Fluorescein is reacted with thiophosgene to form fluorescein isothiocyanate.
Coupling Reaction: Boc-aminohexane is then reacted with fluorescein isothiocyanate to form the desired thiourea compound.
The reaction conditions generally involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiourea moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the thiourea group.
Major Products
Deprotection: The major product is the free amine derivative.
Substitution: Substituted thiourea derivatives.
Oxidation: Oxidized thiourea products, such as sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea has several scientific research applications:
Fluorescence Imaging: The fluorescein moiety allows the compound to be used as a fluorescent probe in imaging studies.
Biochemical Assays: It can be used in assays to detect the presence of specific biomolecules.
Molecular Probes: The compound can serve as a probe to study molecular interactions and pathways.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea involves its interaction with specific molecular targets. The fluorescein moiety allows it to bind to and visualize target molecules through fluorescence. The thiourea group can form hydrogen bonds and other interactions with target proteins or nucleic acids, facilitating its use as a molecular probe.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein Isothiocyanate: A simpler compound lacking the Boc-aminohexane chain.
Boc-Aminohexane: Lacks the fluorescein and thiourea groups.
Thiourea Derivatives: Compounds with different substituents on the thiourea group.
Uniqueness
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea is unique due to its combination of a fluorescent moiety, a protected amino group, and a thiourea linkage. This combination allows it to be used in a variety of applications, particularly in fluorescence-based studies and as a versatile molecular probe.
Propiedades
Fórmula molecular |
C32H35N3O7S |
|---|---|
Peso molecular |
605.7 g/mol |
Nombre IUPAC |
tert-butyl N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]carbamate |
InChI |
InChI=1S/C32H35N3O7S/c1-31(2,3)42-30(39)34-15-7-5-4-6-14-33-29(43)35-19-8-11-23-22(16-19)28(38)41-32(23)24-12-9-20(36)17-26(24)40-27-18-21(37)10-13-25(27)32/h8-13,16-18,36-37H,4-7,14-15H2,1-3H3,(H,34,39)(H2,33,35,43) |
Clave InChI |
GZQLKSMIMYZMAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


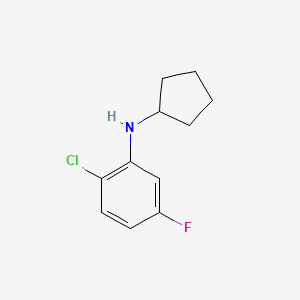


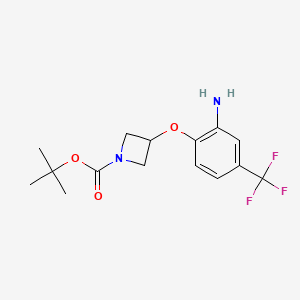


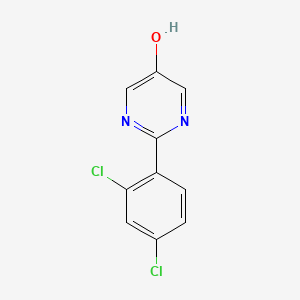
methylamine](/img/structure/B12083203.png)
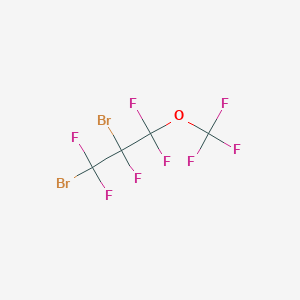

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)
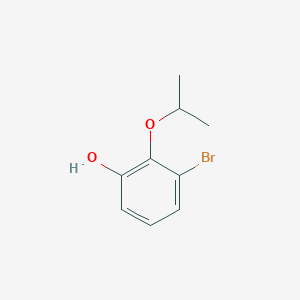

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
